molecular formula C20H22O5 B12620837 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol CAS No. 917591-61-8

2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol

Cat. No.: B12620837
CAS No.: 917591-61-8
M. Wt: 342.4 g/mol
InChI Key: DCSQMMULZSZITH-UHFFFAOYSA-N
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Description

2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol is an organic compound characterized by its complex structure, which includes methoxy and trimethoxy groups attached to a dihydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the dihydronaphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of methoxy groups: Methoxylation can be performed using methanol in the presence of a strong acid catalyst.

    Phenol functionalization: The phenol group can be introduced via electrophilic aromatic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity compared to other trimethoxy-substituted compounds.

Properties

CAS No.

917591-61-8

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

2-methoxy-5-(5,6,7-trimethoxy-3,4-dihydronaphthalen-1-yl)phenol

InChI

InChI=1S/C20H22O5/c1-22-17-9-8-12(10-16(17)21)13-6-5-7-14-15(13)11-18(23-2)20(25-4)19(14)24-3/h6,8-11,21H,5,7H2,1-4H3

InChI Key

DCSQMMULZSZITH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CCCC3=C(C(=C(C=C32)OC)OC)OC)O

Origin of Product

United States

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